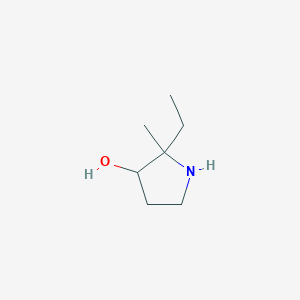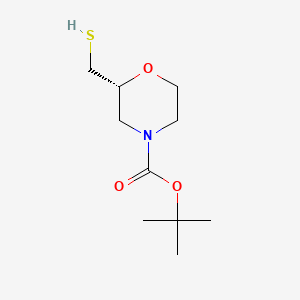
2-Ethyl-2-methylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-methylpyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group and a methyl group attached to the second carbon of the pyrrolidine ring, and a hydroxyl group attached to the third carbon. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to act as scaffolds for drug development .
准备方法
The synthesis of 2-Ethyl-2-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, which provides regio- and stereoselectivity in the formation of the pyrrolidine ring . Another approach is the functionalization of preformed pyrrolidine rings, such as the reduction of pyrrolidine-2-one derivatives . Industrial production methods typically involve the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures .
化学反应分析
2-Ethyl-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield the corresponding amine .
科学研究应用
2-Ethyl-2-methylpyrrolidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a scaffold for drug development, particularly in the design of inhibitors for enzymes and receptors . In medicine, it has been explored for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease . In industry, it is used in the production of fine chemicals and pharmaceuticals .
作用机制
The mechanism of action of 2-Ethyl-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with enzymes such as histone deacetylases and protein kinases, leading to the modulation of gene expression and cell signaling pathways . Molecular docking studies have provided insights into the binding interactions of this compound with its targets, highlighting its potential as a therapeutic agent .
相似化合物的比较
2-Ethyl-2-methylpyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidine, pyrrolidine-2-one, and pyrrolidine-2,5-dione . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The presence of the ethyl and methyl groups in this compound provides unique steric and electronic properties that can influence its biological activity and chemical reactivity . This compound’s unique structure allows for specific interactions with molecular targets, distinguishing it from other pyrrolidine derivatives .
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
2-ethyl-2-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-3-7(2)6(9)4-5-8-7/h6,8-9H,3-5H2,1-2H3 |
InChI 键 |
LSZOLHLPXNJXHJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(CCN1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate](/img/structure/B13498055.png)

![N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13498078.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)


![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)


![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)

